5-Deshydroxy-5-formyl N,N’-Ditrityl Losartan α-Butyl-losartan Aldehyde Adduct
5-Deshydroxy-5-formyl N,N’-Ditrityl Losartan α-Butyl-losartan Aldehyde Adduct
Brand Name:
Vulcanchem
CAS No.:
1246817-19-5
VCID:
VC0173562
InChI:
InChI=1S/C82H70Cl2N12O2/c1-3-5-45-73-85-77(84)74(94(73)55-58-48-52-60(53-49-58)68-42-25-27-44-70(68)80-88-90-92-96(80)82(64-35-18-9-19-36-64,65-37-20-10-21-38-65)66-39-22-11-23-40-66)75(98)71(28-4-2)78-86-76(83)72(56-97)93(78)54-57-46-50-59(51-47-57)67-41-24-26-43-69(67)79-87-89-91-95(79)81(61-29-12-6-13-30-61,62-31-14-7-15-32-62)63-33-16-8-17-34-63/h6-27,29-44,46-53,56,71,75,98H,3-5,28,45,54-55H2,1-2H3
SMILES:
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(C(CCC)C8=NC(=C(N8CC9=CC=C(C=C9)C1=CC=CC=C1C1=NN=NN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C=O)Cl)O)Cl
Molecular Formula:
C82H70Cl2N12O2
Molecular Weight:
1326.444
5-Deshydroxy-5-formyl N,N’-Ditrityl Losartan α-Butyl-losartan Aldehyde Adduct
CAS No.: 1246817-19-5
Main Products
VCID: VC0173562
Molecular Formula: C82H70Cl2N12O2
Molecular Weight: 1326.444
CAS No. | 1246817-19-5 |
---|---|
Product Name | 5-Deshydroxy-5-formyl N,N’-Ditrityl Losartan α-Butyl-losartan Aldehyde Adduct |
Molecular Formula | C82H70Cl2N12O2 |
Molecular Weight | 1326.444 |
IUPAC Name | 2-[1-[2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-1-hydroxypentan-2-yl]-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde |
Standard InChI | InChI=1S/C82H70Cl2N12O2/c1-3-5-45-73-85-77(84)74(94(73)55-58-48-52-60(53-49-58)68-42-25-27-44-70(68)80-88-90-92-96(80)82(64-35-18-9-19-36-64,65-37-20-10-21-38-65)66-39-22-11-23-40-66)75(98)71(28-4-2)78-86-76(83)72(56-97)93(78)54-57-46-50-59(51-47-57)67-41-24-26-43-69(67)79-87-89-91-95(79)81(61-29-12-6-13-30-61,62-31-14-7-15-32-62)63-33-16-8-17-34-63/h6-27,29-44,46-53,56,71,75,98H,3-5,28,45,54-55H2,1-2H3 |
Standard InChIKey | NNKFHGLBAHAECN-UHFFFAOYSA-N |
SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(C(CCC)C8=NC(=C(N8CC9=CC=C(C=C9)C1=CC=CC=C1C1=NN=NN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C=O)Cl)O)Cl |
PubChem Compound | 71315674 |
Last Modified | Nov 11 2021 |
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